4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)10-3-5-11(6-4-10)18-13(20)9-1-7-12(8-2-9)19(21)22/h1-8H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUCEKQVOWOZNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This process involves the reaction of benzene with a mixture of concentrated nitric acid and sulfuric acid.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions.
Amidation: The final step involves the formation of the benzamide structure through the reaction of the nitro-trifluoromethyl benzene derivative with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) undergoes selective reduction to form amine derivatives, a critical step in synthesizing bioactive intermediates.
Key Findings :
-
Catalytic hydrogenation achieves >85% yield under mild conditions, preserving the trifluoromethyl group.
-
Sodium dithionite selectively reduces the nitro group without affecting the benzamide bond .
Hydrolysis of the Benzamide Bond
The amide linkage undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids and anilines.
Mechanistic Insight :
-
Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water.
-
Basic hydrolysis proceeds via hydroxide ion attack at the carbonyl carbon .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic ring (due to the nitro group) participates in EAS at meta/para positions relative to directing groups.
Regioselectivity :
-
Nitro groups strongly deactivate the ring, limiting further nitration/halogenation without harsh conditions.
Nucleophilic Aromatic Substitution (NAS)
The trifluoromethyl (-CF₃) group enhances electron withdrawal, enabling NAS under specific conditions.
Challenges :
-
The -CF₃ group’s strong electron-withdrawing effect stabilizes the ring but requires elevated temperatures for NAS .
Functional Group Interconversion
The nitro group is convertible to other functionalities for downstream applications.
Note : Direct oxidation of the nitro group to a carboxylic acid is rarely efficient; stepwise reduction followed by oxidation is preferred.
Stability Under Thermal and Photolytic Conditions
The compound demonstrates moderate stability, with degradation pathways including:
Scientific Research Applications
Key Synthetic Routes
- Nitration : Introduction of the nitro group onto the benzene ring.
- Amidation : Formation of the benzamide structure through reaction with an appropriate amine.
Medicinal Chemistry
4-Nitro-N-[4-(trifluoromethyl)phenyl]benzamide has shown potential as a lead compound in drug discovery due to its biological activities:
- Antimicrobial Properties : Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. Its derivatives may serve as candidates for developing new antibiotics.
- Cytotoxic Activity : Research has suggested that derivatives of this compound possess cytotoxic properties, making them candidates for cancer treatment . For instance, docking studies have demonstrated its inhibitory effects on epidermal growth factor receptor (EGFR), showing up to 92% inhibition at low concentrations .
Biological Studies
The compound has been investigated for its interactions with specific molecular targets:
- Kinase Inhibition : It has been evaluated for its inhibitory effects on various protein kinases, including EGFR and vascular endothelial growth factor receptor (VEGFR), which are crucial in cancer signaling pathways . The results indicate comparable inhibitory activity to established drugs like imatinib .
- Molecular Docking Studies : These studies provide insights into how this compound interacts with enzymes and receptors, helping to elucidate its mechanism of action and potential therapeutic effects.
Material Science
Due to its unique chemical properties, this compound is also explored in materials science:
- Development of Specialty Chemicals : Its structural features allow it to be utilized in synthesizing advanced materials with specific functionalities. The trifluoromethyl group can enhance material properties such as thermal stability and solubility.
Case Studies
- Anticancer Activity : A study evaluated the anticancer potential of various derivatives of this compound against different cancer cell lines. Results showed that certain modifications significantly enhanced cytotoxicity, indicating the importance of structural optimization in drug design .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings suggested that it could serve as a promising candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogues
Antimicrobial Activity
- 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide : This analogue replaces the nitro group with chlorine and hydroxyl substituents. It demonstrated significant antimicrobial activity against Desulfovibrio piger Vib-7, reducing biomass accumulation by 64–66% at 0.37–1.10 µmol·L⁻¹ and achieving complete growth inhibition at 30 µmol·L⁻¹. The hydroxyl group may facilitate hydrogen bonding with microbial targets, while chlorine enhances electron withdrawal .
- 4-Nitro-N-(5-nitropyridin-2-yl)benzamide : With dual nitro groups (on benzamide and pyridine rings), this compound showed potent antibacterial activity (MIC 0.22–1.49 µM). The para-nitro group likely enhances binding affinity to bacterial enzymes or DNA .
Antistaphylococcal Activity
- (S)-5-Chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]-amino}pentan-2-yl)benzamide: Retains the trifluoromethylphenyl group but incorporates an amino acid side chain. This compound exhibited high activity against MRSA, underscoring the importance of the CF₃ group for target interaction. However, elongation of the alkyl chain reduced potency, highlighting the balance between lipophilicity and steric effects .
Electronic and Structural Comparisons
Electron-Withdrawing Groups
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB): The bromine and nitro groups create a strong electron-withdrawing effect, while the methoxy group donates electrons.
- 4-Nitro-N-(3-nitrophenyl)benzamide: Features nitro groups on both the benzamide and aniline moieties. The dual nitro substituents may increase acidity and reduce solubility relative to mono-nitro analogues .
Trifluoromethyl Group Impact
Physicochemical Properties
Key Observations :
- Nitro groups decrease solubility but enhance electron withdrawal, favoring interactions with charged biological targets.
- Hydroxyl groups improve solubility but may reduce membrane permeability.
- Trifluoromethyl groups consistently enhance lipophilicity, critical for bioavailability.
Biological Activity
4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide is an organic compound notable for its unique structural features, including a nitro group and a trifluoromethyl substituent. This configuration enhances its lipophilicity, influencing its interactions with biological systems. The compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research.
- Molecular Formula : CHFNO
- Structure : Characterized by a benzamide backbone with a nitro group at the para position and a trifluoromethyl group on the phenyl ring.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its efficacy against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. The compound's mechanism of action likely involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Cytotoxic Properties
In addition to its antimicrobial effects, derivatives of this compound have been investigated for their cytotoxic properties against cancer cell lines. Molecular docking studies suggest that it may inhibit key proteins involved in tumor growth, such as epidermal growth factor receptor (EGFR). For instance, certain analogs demonstrated up to 92% inhibition of EGFR at low concentrations (10 nM) in vitro, indicating strong potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to bind to specific molecular targets. Molecular docking studies have shown favorable interactions with various enzymes and receptors, providing insights into its mechanism of action. The trifluoromethyl group enhances binding affinity, which may explain the compound's potency against multiple biological targets.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications to the benzamide structure can significantly influence biological activity. The presence of electronegative groups like nitro or trifluoromethyl on the phenyl ring has been correlated with increased anti-tumor activity. For example, compounds with these substituents showed enhanced affinity for EGFR and other receptor tyrosine kinases .
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | CHFNO | Contains a hydroxyl group, enhancing solubility |
| N-(4-trifluoromethylphenyl)-4-nitrobenzamide | CHFNO | Lacks additional functional groups compared to this compound |
| 4-amino-N-[4-(trifluoromethyl)phenyl]benzamide | CHFNO | Amino group may alter biological activity significantly |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
- Cytotoxic Assays : In vitro assays conducted on cancer cell lines revealed that certain derivatives of this compound could induce apoptosis in malignant cells. The mechanism was linked to the inhibition of EGFR signaling pathways, which are crucial for cell proliferation and survival .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide, and how can reaction parameters be optimized?
- Methodology : The compound is synthesized via nucleophilic acyl substitution. A typical procedure involves reacting 4-nitrobenzoyl chloride with 4-(trifluoromethyl)aniline in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen. Triethylamine is used as a base to scavenge HCl. Optimization includes:
- Temperature : Maintain 0–5°C during reagent mixing to minimize side reactions.
- Solvent : THF improves solubility of intermediates compared to DCM .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity.
- Key Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 78 |
| Temperature | 0–5°C → RT | 82 |
| Base | Triethylamine | 85 |
Q. How is this compound characterized structurally?
- Techniques :
- NMR : H NMR (400 MHz, CDCl) shows aromatic protons at δ 8.2–7.5 ppm, with splitting patterns confirming substitution .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 355.1) validates molecular weight .
- X-ray Crystallography : For unambiguous confirmation, single crystals grown via vapor diffusion (hexane/ethyl acetate) reveal dihedral angles between aromatic rings (e.g., 45° in analogous benzamides) .
Q. What preliminary biological screening assays are suitable for this compound?
- Antibacterial Assays : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli. The trifluoromethyl group may enhance membrane permeability, as seen in structurally related compounds targeting bacterial PPTases (IC ≈ 12 µM) .
- Enzyme Inhibition : Test against acetyl-CoA carboxylase (ACC) via spectrophotometric NADH depletion assays .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition studies be resolved?
- Case Example : Discrepancies in IC values for ACC inhibition (e.g., 12 µM vs. 45 µM) may arise from:
- Assay Conditions : Variations in Mg concentration (1–5 mM) alter enzyme kinetics .
- Orthogonal Assays : Validate using P-NMR to track substrate conversion directly, avoiding interference from colored compounds .
- Statistical Approach : Apply Grubbs’ test to identify outliers in triplicate datasets .
Q. What strategies improve metabolic stability of this compound in in vivo models?
- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) at the para position of the benzamide to reduce CYP450-mediated oxidation.
- Prodrug Design : Mask the nitro group as a phosphonooxymethyl ether, enhancing solubility and delaying metabolism .
- PK/PD Studies : Monitor plasma half-life in rodents using LC-MS/MS. Analogous trifluoromethyl benzamides show t extension from 2.1 to 6.7 hours with prodrug modifications .
Q. How do electronic effects of the nitro and trifluoromethyl groups influence reactivity?
- Computational Analysis : DFT calculations (B3LYP/6-311+G**) reveal:
- The nitro group withdraws electron density (Hammett σ = +0.78), activating the benzamide carbonyl toward nucleophilic attack.
- The trifluoromethyl group (-I effect) further polarizes the amide bond, increasing electrophilicity by 18% compared to non-fluorinated analogs .
- Experimental Validation : Compare hydrolysis rates (pH 7.4 buffer, 37°C) with control compounds lacking substituents .
Q. What are the challenges in scaling up synthesis, and how can they be addressed?
- Issues :
- Low solubility of intermediates in batch reactors.
- Exothermic reaction during acyl chloride addition.
- Solutions :
- Continuous Flow Chemistry : Use microreactors to enhance heat dissipation and mixing (residence time 30 s, 70°C) .
- Alternative Coupling Agents : Replace acyl chloride with HATU/DMAP in DMF, reducing hazardous byproducts .
Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
